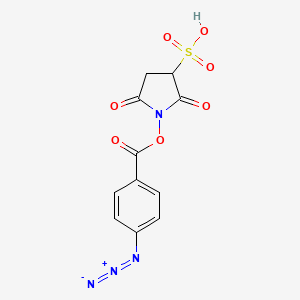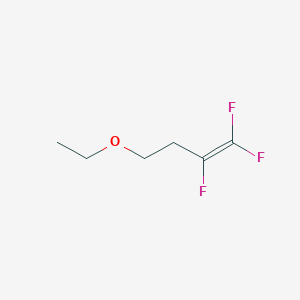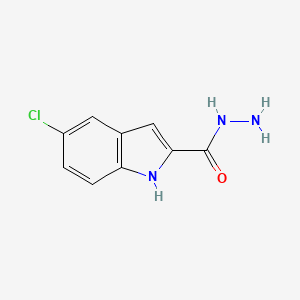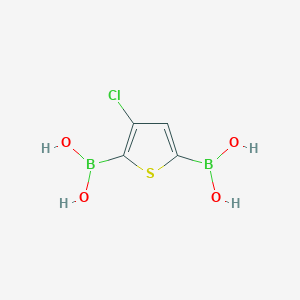![molecular formula C12F18 B3031296 Hexa[trifluoromethyl]benzene CAS No. 2340-93-4](/img/structure/B3031296.png)
Hexa[trifluoromethyl]benzene
概要
説明
Hexa[trifluoromethyl]benzene, also known as benzene, 1,2,3,4,5,6-hexakis(trifluoromethyl)-, is a highly fluorinated aromatic compound with the molecular formula C12F18 This compound is characterized by the presence of six trifluoromethyl groups attached to a benzene ring, making it a unique and highly stable molecule
準備方法
Synthetic Routes and Reaction Conditions: Hexa[trifluoromethyl]benzene can be synthesized through several methods. One common approach involves the reaction of benzene with trifluoromethylating agents under specific conditions. For example, the reaction of benzene with trifluoromethyl iodide (CF3I) in the presence of a strong base such as potassium tert-butoxide (KOtBu) can yield this compound. The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of trifluoromethylating reagents like trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: Hexa[trifluoromethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions. For example, nucleophilic substitution reactions can replace trifluoromethyl groups with nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form perfluorinated derivatives or reduction to remove trifluoromethyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide (NaNH2) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution reactions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield amine or thiol derivatives, while oxidation reactions can produce perfluorinated compounds.
科学的研究の応用
Hexa[trifluoromethyl]benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds. Its unique structure and stability make it an ideal candidate for studying the effects of fluorination on aromatic systems.
Biology: this compound derivatives are used in the development of fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl groups enhance the bioavailability and metabolic stability of these compounds.
Medicine: The compound is investigated for its potential use in drug design and development. Its derivatives have shown promise as enzyme inhibitors and receptor modulators.
Industry: this compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
作用機序
The mechanism of action of hexa[trifluoromethyl]benzene and its derivatives involves interactions with molecular targets and pathways. The trifluoromethyl groups are strongly electron-withdrawing, which can influence the reactivity and binding affinity of the compound. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The exact mechanism of action depends on the specific derivative and its target.
類似化合物との比較
Hexa[trifluoromethyl]benzene can be compared with other similar compounds, such as:
Hexafluorobenzene (C6F6): Unlike this compound, hexafluorobenzene has six fluorine atoms directly attached to the benzene ring. This difference in structure leads to variations in chemical reactivity and physical properties.
Pentafluorobenzene (C6HF5): This compound has five fluorine atoms and one hydrogen atom attached to the benzene ring. It is less fluorinated than this compound and exhibits different reactivity patterns.
Trifluoromethylbenzene (C7H5F3): This compound has a single trifluoromethyl group attached to the benzene ring. It serves as a simpler model for studying the effects of trifluoromethylation on aromatic systems.
This compound stands out due to its high degree of fluorination and the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties.
特性
IUPAC Name |
1,2,3,4,5,6-hexakis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F18/c13-7(14,15)1-2(8(16,17)18)4(10(22,23)24)6(12(28,29)30)5(11(25,26)27)3(1)9(19,20)21 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGMLRCIWIZTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289323 | |
| Record name | Hexa[trifluoromethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2340-93-4 | |
| Record name | NSC60318 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60318 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexa[trifluoromethyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)



